Mastoparan 7

Vue d'ensemble

Description

Synthesis Analysis

Mastoparan 7 stimulates ATP release in human erythrocytes . The release of ATP required either cell adhesion or strong activation of cAMP synthesis. Part of this release required cell swelling .Molecular Structure Analysis

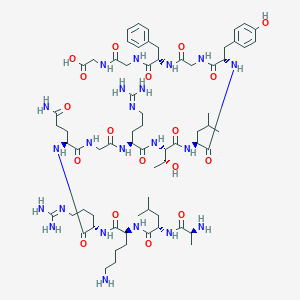

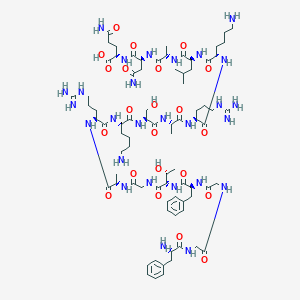

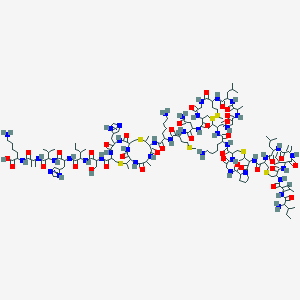

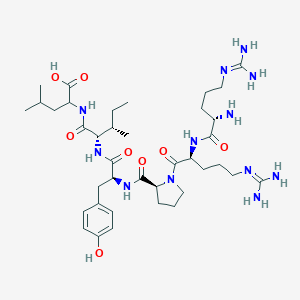

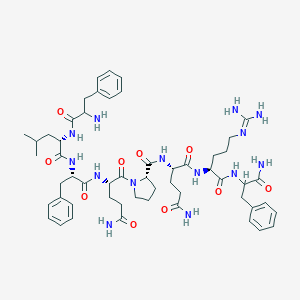

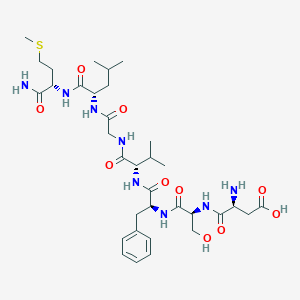

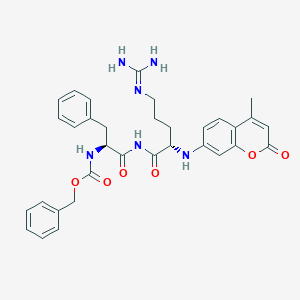

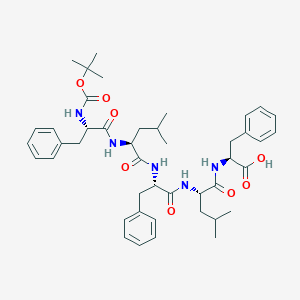

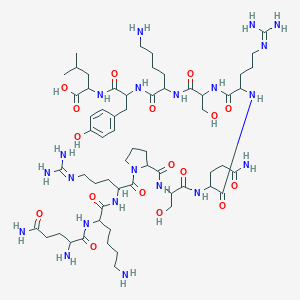

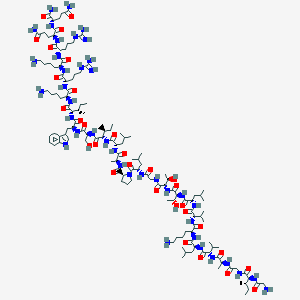

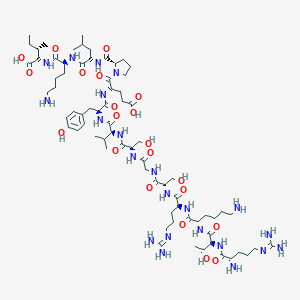

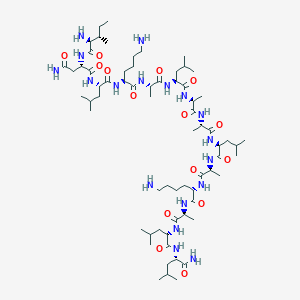

This compound is an analog of the mastoparan peptide. It is present in the venom of Vespula lewisii . It has the chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 .Chemical Reactions Analysis

This compound is a G protein activator via Gαi and Gαo stimulation, similar to G protein-coupled receptors . It permeates vesicles at a greater rate of leakage on the anionic over the zwitterionic, impaired by the presence of cholesterol or cardiolipin .Physical and Chemical Properties Analysis

This compound is a lyophilized powder . It is a cationic tetradecapeptide with the primary structure INLKALAALAKKIL-NH2 .Applications De Recherche Scientifique

Antitumor Activity

Mastoparan 7, an α-helical and amphipathic tetradecapeptide obtained from wasp venom, has shown promising results in antitumor activity. In a study, it induced apoptosis in melanoma cells via the intrinsic mitochondrial pathway and exhibited significant antitumor activity in vivo, suggesting its potential as an anticancer agent (Azevedo et al., 2015).

Antimicrobial and Antifungal Effects

This compound has been evaluated for its antimicrobial properties, displaying effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium abscessus, as well as against fungi like Candida albicans and Cryptococcus neoformans. This broad-spectrum antimicrobial activity highlights its potential in treating infectious diseases (Silva et al., 2017).

Activation of GTP-binding Regulatory Proteins

This compound mimics receptors by activating GTP-binding regulatory proteins (G proteins), a critical function in cellular signal transduction. This property of this compound suggests its use in studying receptor-mediated signaling pathways (Higashijima et al., 1988).

Role in Insulin Secretion

Research has shown that this compound stimulates insulin secretion in both rat and human pancreatic islets. This effect is augmented by glucose and alpha-ketoisocaproate (alpha-KIC), indicating its potential utility in studying insulin secretion mechanisms (Straub et al., 1998).

Hormone Release from Pancreatic Islets

This compound induces insulin and glucagon release from rat pancreatic islets, providing insights into the hormonal regulation of metabolism and potential implications for diabetes research (Komatsu et al., 1992).

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against enveloped viruses, positioning it as a candidate for developing new antiviral therapies (Sample et al., 2013).

Mitochondrial Permeability and Cancer Therapy

The peptide facilitates mitochondrial permeability transition, which could be harnessed for selective cancer therapy, particularly when encapsulated in targeted delivery systems (Yamada et al., 2005).

Mécanisme D'action

Target of Action

Mastoparan 7 (Mas-7) is a peptide toxin found in wasp venom . Its primary targets are the G protein subunits Gα o/i . These proteins play a crucial role in transmitting signals from various receptors (like G-protein coupled receptors) on the cell surface to the inside of the cell .

Mode of Action

Mas-7 stimulates the G protein subunits Gα o/i by binding to the plasma membrane . This interaction triggers a series of intracellular events, leading to various biological effects . For instance, it can cause mast cell degranulation, activation of protein G, and phospholipase A 2, C, and D activation .

Biochemical Pathways

The activation of G proteins by Mas-7 affects several biochemical pathways. It can lead to the release of serotonin and insulin , and it can also activate phospholipases A 2, C, and D . These enzymes are involved in the metabolism of phospholipids, which are essential components of cell membranes. Activation of these enzymes can lead to the production of secondary messengers that further propagate the signal within the cell .

Pharmacokinetics

It’s known that the peptide’s activity can be influenced by its environment, such as the presence of other molecules and the ph of the solution .

Result of Action

The activation of G proteins and the subsequent biochemical reactions result in a variety of cellular effects. These include mast cell degranulation, which leads to the release of histamine , and the induction of potent mitochondrial permeability and tumor cell cytotoxicity . Mas-7 also possesses antiviral activity .

Action Environment

The action of Mas-7 can be influenced by environmental factors. For instance, the peptide’s activity can be modulated by the presence of other molecules in its environment . Additionally, the pH of the solution can affect the peptide’s structure and, consequently, its activity

Safety and Hazards

Orientations Futures

Mastoparan 7 has gained significant attention for its clinical potential as a new class of antibiotics to combat antimicrobial resistance . It has also been employed in a novel cocaine vaccine, showing promising results . Further studies are needed to explore its potential therapeutic applications .

Analyse Biochimique

Biochemical Properties

Mastoparan 7 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate G proteins by mimicking the activated state of G protein-coupled receptors. This activation leads to the stimulation of phospholipase A2, C, and D, resulting in the release of intracellular calcium and other secondary messengers . This compound also interacts with phosphoinositides, leading to the activation of protein kinase C and other downstream signaling pathways . Additionally, it has been shown to induce the release of histamine from mast cells and stimulate insulin secretion from pancreatic β-cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It promotes mast cell degranulation, leading to the release of histamine and other inflammatory mediators . In pancreatic β-cells, this compound stimulates insulin secretion by activating G proteins and downstream signaling pathways . It also affects cell signaling pathways by activating phospholipase A2, C, and D, leading to the release of intracellular calcium and other secondary messengers . Furthermore, this compound has been shown to have antimicrobial, hemolytic, and anticancer activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with G proteins and other biomolecules. This compound binds to the plasma membrane and stimulates the G protein subunit Gα o/i, leading to the activation of downstream signaling pathways . It also activates phospholipase A2, C, and D, resulting in the release of intracellular calcium and other secondary messengers . Additionally, this compound induces the release of histamine from mast cells and stimulates insulin secretion from pancreatic β-cells . These interactions lead to various cellular effects, including changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and retains its biological activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure and the experimental conditions. For example, prolonged exposure to this compound can lead to sustained activation of G proteins and downstream signaling pathways, resulting in long-term changes in cellular function . Additionally, this compound can undergo degradation over time, which may affect its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to stimulate immune responses and enhance vaccine efficacy . At high doses, it can induce toxic effects, including hemolysis and inflammation . Studies have also shown that the threshold effects of this compound can vary depending on the animal model and the route of administration . For example, intranasal administration of this compound has been shown to induce robust immune responses with minimal adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the activation of phospholipase A2, C, and D . These enzymes play a crucial role in the release of intracellular calcium and other secondary messengers, leading to changes in cellular metabolism . This compound also interacts with phosphoinositides, leading to the activation of protein kinase C and other downstream signaling pathways . Additionally, it has been shown to affect metabolic flux and metabolite levels in various cell types .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, this compound has been shown to accumulate in the plasma membrane, where it interacts with G proteins and other biomolecules . Additionally, it can be transported to other cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the plasma membrane, where it interacts with G proteins and other biomolecules . It can also be found in other cellular compartments, including the cytoplasm and nucleus . The localization of this compound is regulated by various targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound has been shown to alter the subcellular distribution of profilin and remodel the F-actin cytoskeleton in cells .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLQXBRPSSZJMZ-FGRXCANLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163171 | |

| Record name | Mastoparan 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145854-59-7 | |

| Record name | Mastoparan 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mastoparan 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145854-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.